Cas no 890014-38-7 (4-Methyl-5-phenyl-2H-pyrazol-3-ylamine)

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a versatile heterocyclic compound known for its unique electronic properties. It exhibits high purity and stability, making it suitable for various synthetic applications. The presence of the pyrazole ring confers excellent reactivity, enabling facile cross-coupling reactions. This compound is ideal for medicinal chemistry, providing a building block for the development of novel pharmaceuticals.
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine structure
890014-38-7 structure
Product Name:4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
CAS No:890014-38-7
MF:C10H11N3
MW:173.214441537857
CID:821408
PubChem ID:318446
Update Time:2025-07-23

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Chemical and Physical Properties

Names and Identifiers

    • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
    • 4-methyl-3-phenyl-1H-pyrazol-5-amine(SALTDATA: FREE)
    • 1H-pyrazol-5-aMine,4-Methyl-3-phenyl
    • 4-METHYL-3-PHENYL-1H-PYRAZOL-5-AMINE
    • J-515766
    • S-2-Benzothiazolyl-2-amino-$a-methoxyimino-4-thiazoleacetate
    • PJNHMZXAVFWBIL-UHFFFAOYSA-N
    • 66367-67-7
    • BCP05252
    • DTXSID60985001
    • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, AldrichCPR
    • SCHEMBL8684331
    • SCHEMBL4005629
    • 1H-Pyrazol-3-aMine,4-Methyl-5-phenyl-
    • 3-amino-4-methyl-5-phenyl-1H-pyrazole
    • DS-0918
    • SB38198
    • 3-Amino-4-methyl-5-phenylpyrazole
    • FT-0722488
    • 890014-38-7
    • MFCD05864593
    • CS-0153476
    • EN300-111122
    • SR-05000015339-1
    • BB 0254625
    • AM20041341
    • NSC-255001
    • Z234485060
    • 4-methyl-5-phenyl-1H-pyrazol-3-amine
    • NSC255001
    • AKOS016007806
    • SR-05000015339
    • AKOS000267365
    • 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine
    • GS-5480
    • ALBB-015326
    • 1H-Pyrazol-3-amine, 4-methyl-5-phenyl-
    • 1H-pyrazol-5-amine, 4-methyl-3-phenyl-
    • Inchi: 1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
    • InChI Key: PJNHMZXAVFWBIL-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=CC=2)=C(C)C(N)=N1

Computed Properties

  • Exact Mass: 173.09500
  • Monoisotopic Mass: 173.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • PSA: 54.70000
  • LogP: 2.54850

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Pricemore >>

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Additional information on 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Recent Advances in the Study of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (CAS: 890014-38-7) in Chemical Biology and Pharmaceutical Research

The compound 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (CAS: 890014-38-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, characterized by its pyrazole core, has been the subject of numerous studies aimed at exploring its biological activity, synthetic pathways, and pharmacological properties. The following research briefing provides an overview of the latest findings related to this compound, highlighting its relevance in drug discovery and development.

Recent studies have focused on the synthesis and optimization of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine derivatives to enhance their bioactivity and pharmacokinetic profiles. Researchers have employed advanced computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, to predict the compound's interactions with biological targets. These efforts have identified potential applications in the treatment of inflammatory diseases, neurological disorders, and certain types of cancer, owing to the compound's ability to modulate key signaling pathways.

In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting specific enzymes and receptors, including cyclooxygenase-2 (COX-2) and serotonin receptors, which are implicated in pain and mood regulation. Notably, a 2023 study published in the Journal of Medicinal Chemistry reported that 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine exhibited selective COX-2 inhibition with minimal gastrointestinal side effects, making it a promising candidate for the development of safer anti-inflammatory drugs.

Further investigations into the compound's mechanism of action have revealed its role in modulating oxidative stress and apoptosis in cancer cells. A collaborative study between academic and industrial researchers demonstrated that derivatives of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine could induce apoptosis in colorectal cancer cell lines by activating the intrinsic mitochondrial pathway. These findings were supported by proteomic and transcriptomic analyses, which highlighted the compound's impact on critical cellular processes.

The synthetic accessibility of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine has also been a focal point of recent research. Novel synthetic routes employing green chemistry principles, such as catalyst-free reactions and solvent-free conditions, have been developed to improve yield and reduce environmental impact. These advancements are expected to facilitate large-scale production and further pharmacological evaluation of the compound and its derivatives.

In conclusion, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (CAS: 890014-38-7) represents a versatile scaffold with significant potential in drug discovery. Its diverse biological activities, coupled with ongoing synthetic and mechanistic studies, underscore its importance in the development of next-generation therapeutics. Future research directions may include clinical trials to evaluate its safety and efficacy in humans, as well as the exploration of its applications in combination therapies.

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